molecular formula C8H12F3NO2 B2845304 3-[Cyclopropyl(methyl)amino]-4,4,4-trifluorobutanoic acid CAS No. 1341824-98-3

3-[Cyclopropyl(methyl)amino]-4,4,4-trifluorobutanoic acid

Cat. No.: B2845304
CAS No.: 1341824-98-3
M. Wt: 211.184
InChI Key: CKXAYTDMSFZWEN-UHFFFAOYSA-N
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Description

3-[Cyclopropyl(methyl)amino]-4,4,4-trifluorobutanoic acid is an organic compound characterized by the presence of a cyclopropyl group, a methylamino group, and a trifluorobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Cyclopropyl(methyl)amino]-4,4,4-trifluorobutanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of an appropriate alkene, followed by the introduction of the trifluorobutanoic acid moiety. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[Cyclopropyl(methyl)amino]-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The trifluorobutanoic acid moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[Cyclopropyl(methyl)amino]-4,4,4-trifluorobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-[Cyclopropyl(methyl)amino]-4,4,4-trifluorobutanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in biological pathways and cellular functions. The exact mechanism can vary depending on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-[Cyclopropyl(methyl)amino]-4,4,4-trifluorobutanoic acid: shares similarities with other cyclopropyl-containing compounds and trifluorobutanoic acid derivatives.

    Cyclopropylamine: A simpler compound with a cyclopropyl group and an amino group.

    Trifluorobutanoic acid: A compound with a trifluorobutanoic acid moiety but lacking the cyclopropyl and methylamino groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and interactions.

Properties

IUPAC Name

3-[cyclopropyl(methyl)amino]-4,4,4-trifluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c1-12(5-2-3-5)6(4-7(13)14)8(9,10)11/h5-6H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXAYTDMSFZWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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